molecular formula C5H8F3NO B569797 2-Pentanone,  4-amino-1,1,1-trifluoro- CAS No. 123420-62-2

2-Pentanone, 4-amino-1,1,1-trifluoro-

Cat. No.: B569797
CAS No.: 123420-62-2
M. Wt: 155.12
InChI Key: UIHRICQVFRMUIO-UHFFFAOYSA-N
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Description

4-Amino-1,1,1-trifluoro-3-penten-2-one (CAS 72885-02-0) is a fluorinated ketone with the molecular formula C₅H₆F₃NO and a molar mass of 153.10 g/mol. Its structure features:

  • A ketone group at position 2 of a pentenone backbone.
  • A trifluoromethyl (-CF₃) group at position 1.
  • An amino (-NH₂) group at position 4.
  • A double bond between carbons 3 and 4 (denoted as 3-penten-2-one) .

This compound’s unique combination of electron-withdrawing (CF₃) and nucleophilic (NH₂) groups influences its reactivity and stability.

Properties

CAS No.

123420-62-2

Molecular Formula

C5H8F3NO

Molecular Weight

155.12

IUPAC Name

4-amino-1,1,1-trifluoropentan-2-one

InChI

InChI=1S/C5H8F3NO/c1-3(9)2-4(10)5(6,7)8/h3H,2,9H2,1H3

InChI Key

UIHRICQVFRMUIO-UHFFFAOYSA-N

SMILES

CC(CC(=O)C(F)(F)F)N

Synonyms

2-Pentanone, 4-amino-1,1,1-trifluoro-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features of 4-amino-1,1,1-trifluoro-3-penten-2-one with related fluorinated and amino-substituted ketones:

Compound Name (CAS) Molecular Formula Functional Groups Key Features
4-Amino-1,1,1-trifluoro-3-penten-2-one (72885-02-0) C₅H₆F₃NO Ketone, CF₃, NH₂, conjugated double bond Amino group enhances nucleophilicity; CF₃ stabilizes electron-deficient regions
1,1,1,2,2,4,4,5,5,5-Decafluoro-3-pentanone (684-32-2) C₅H₂F₁₀O Ketone, multiple CF₂/CF₃ groups High fluorination increases hydrophobicity and thermal stability
4-Amino-1,1,1-trifluoro-3-buten-2-one (184848-89-3) C₄H₄F₃NO Ketone, CF₃, NH₂, shorter chain Reduced steric hindrance; potentially higher reactivity
2-Pentanone (107-87-9) C₅H₁₀O Simple ketone Baseline volatility and solubility; no fluorination or amino groups

Physical and Chemical Properties

Volatility and Solubility
  • 4-Amino-1,1,1-trifluoro-3-penten-2-one: Fluorination likely reduces volatility compared to non-fluorinated ketones. The amino group may increase solubility in polar solvents .
  • Decafluoro-3-pentanone: Extreme fluorination results in very low volatility and high hydrophobicity, making it suitable for heat-transfer fluids or coatings .
  • 2-Pentanone: Boiling point: 101.3°C at 308.15 K; miscible with organic solvents .
Stability and Reactivity
  • Amino-Fluoroketones: The amino group in 4-amino-1,1,1-trifluoro-3-penten-2-one may participate in hemiaminal formation or decomposition under acidic/basic conditions, similar to amino-alcohol derivatives .
  • Fluorinated Ketones: Strong C-F bonds confer resistance to oxidation and thermal degradation. For example, decafluoro-3-pentanone is inert even at high temperatures .
  • Simple Ketones: 2-Pentanone reacts with strong oxidizers (e.g., bromine trifluoride) and peroxides, posing incompatibility risks .

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